N-(3,4-dichloro-benzyl)-O-methyl-hydroxylamine

Overview

Description

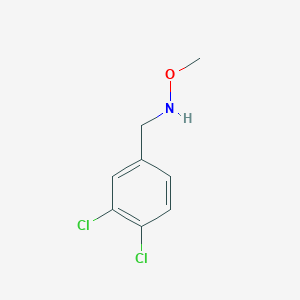

N-(3,4-dichloro-benzyl)-O-methyl-hydroxylamine is a chemical compound characterized by the presence of a benzyl group substituted with chlorine atoms at the 3 and 4 positions, and an O-methyl-hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichloro-benzyl)-O-methyl-hydroxylamine typically involves the reaction of 3,4-dichlorobenzyl chloride with O-methylhydroxylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichloro-benzyl)-O-methyl-hydroxylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The chlorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles like sodium methoxide or potassium tert-butoxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce various amines .

Scientific Research Applications

Medicinal Chemistry

- Pharmacological Potential : Hydroxylamines are recognized for their role as pharmacophores in medicinal chemistry. They can serve as precursors for the development of new drugs targeting various diseases, including cancer and infectious diseases. The specific structure of N-(3,4-dichloro-benzyl)-O-methyl-hydroxylamine may enhance its bioactivity due to the presence of chlorine substituents, which can influence receptor binding and activity .

- Antimicrobial Activity : Studies have indicated that hydroxylamine derivatives exhibit antimicrobial properties. Compounds similar to this compound have been tested against various pathogens, showing promising results in inhibiting bacterial growth .

- Cancer Research : The compound's derivatives are being investigated for their potential to inhibit tumor growth and metastasis. Research has demonstrated that certain hydroxylamine derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Agricultural Applications

- Herbicidal Properties : this compound has been explored for its herbicidal activity. Compounds derived from hydroxamic acids have shown effectiveness against both grassy and broadleaf weeds, suggesting potential use in agrochemical formulations .

- Pesticide Development : The compound's ability to act as an herbicide positions it as a candidate for developing new pesticide formulations aimed at improving crop yield while minimizing environmental impact.

Case Studies and Research Findings

Mechanism of Action

The mechanism by which N-(3,4-dichloro-benzyl)-O-methyl-hydroxylamine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

3,4-Dichlorobenzyl chloride: Similar in structure but lacks the O-methyl-hydroxylamine group.

2-Chloro-N-(3,4-dichloro-benzyl)-benzenesulfonamide: Contains a sulfonamide group instead of the O-methyl-hydroxylamine group.

Uniqueness

N-(3,4-dichloro-benzyl)-O-methyl-hydroxylamine is unique due to the presence of both chlorine-substituted benzyl and O-methyl-hydroxylamine groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds .

Biological Activity

N-(3,4-Dichloro-benzyl)-O-methyl-hydroxylamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings on its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxylamine functional group attached to a dichlorobenzyl moiety. The chemical formula can be represented as follows:

This structure suggests potential reactivity that may contribute to its biological effects.

Research indicates that compounds with hydroxylamine functionality can interact with biological macromolecules, leading to various biological effects. Hydroxylamines are known to act as antioxidants and may influence redox signaling pathways. The specific mechanism through which this compound exerts its activity remains under investigation but may involve:

- Inhibition of Enzymatic Activity : Hydroxylamines can inhibit enzymes such as nitric oxide synthase and cytochrome P450, which are crucial in various metabolic processes.

- Antioxidant Properties : The compound may scavenge free radicals, reducing oxidative stress in cells.

- Modulation of Gene Expression : Hydroxylamines can potentially alter the expression of genes involved in cell survival and apoptosis.

Antimicrobial Activity

Several studies have evaluated the antimicrobial activity of this compound against various pathogens. The following table summarizes key findings:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL | |

| Candida albicans | 8 µg/mL |

These results indicate that this compound exhibits significant antimicrobial activity, particularly against Gram-negative bacteria.

Cytotoxicity Studies

The cytotoxic effects of this compound have been assessed using various cancer cell lines. The following table presents the IC50 values obtained from these studies:

The compound demonstrates promising cytotoxicity against these cancer cell lines, suggesting potential for further development as an anticancer agent.

Case Studies

- Case Study on Antiviral Activity : A recent study explored the antiviral properties of hydroxylamines similar to this compound against influenza virus. Results showed a significant reduction in viral replication at concentrations as low as 10 µg/mL, indicating potential for use in antiviral therapies .

- Case Study on Neuroprotective Effects : Another investigation assessed the neuroprotective effects of hydroxylamines in models of neurodegeneration. This compound exhibited protective effects against oxidative stress-induced neuronal death at concentrations comparable to those used in antimicrobial assays .

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-N-methoxymethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO/c1-12-11-5-6-2-3-7(9)8(10)4-6/h2-4,11H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJHSCNDWZIYZRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONCC1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.